molecular formula C16H17FN6O B2994206 8-{3-[(2-fluorobenzyl)amino]pyrrolidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1326888-72-5

8-{3-[(2-fluorobenzyl)amino]pyrrolidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B2994206
CAS No.: 1326888-72-5
M. Wt: 328.351
InChI Key: COISODANINFQQM-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-3-one class, characterized by a fused triazole-pyrazine core. Its structure features a pyrrolidine ring substituted at the 3-position with a 2-fluorobenzylamino group.

Properties

IUPAC Name

8-[3-[(2-fluorophenyl)methylamino]pyrrolidin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O/c17-13-4-2-1-3-11(13)9-19-12-5-7-22(10-12)14-15-20-21-16(24)23(15)8-6-18-14/h1-4,6,8,12,19H,5,7,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COISODANINFQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NCC2=CC=CC=C2F)C3=NC=CN4C3=NNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-{3-[(2-fluorobenzyl)amino]pyrrolidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS No. 1707571-51-4) belongs to a class of triazolo[4,3-a]pyrazine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H17FN6OC_{16}H_{17}FN_6O. The structure features a triazolo[4,3-a]pyrazine core substituted with a pyrrolidine and a fluorobenzyl group, which may influence its interaction with biological targets.

Antibacterial Activity

Research indicates that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. In a study evaluating various derivatives, compounds similar to the target compound demonstrated moderate to good activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. For instance, one derivative showed minimum inhibitory concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin .

Table 1: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

CompoundTarget BacteriaMIC (μg/mL)Comparison Agent
Compound 1Staphylococcus aureus32Ampicillin
Compound 2Escherichia coli16Ampicillin

Antidiabetic and Other Pharmacological Effects

Triazolo[4,3-a]pyrazine derivatives are also noted for their antidiabetic effects. The pharmacophore present in these compounds has been linked to the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For example, sitagliptin phosphate is a well-known DPP-IV inhibitor derived from a similar scaffold .

Additionally, other biological activities include:

  • Antifungal : Some derivatives have shown effectiveness against fungal pathogens.
  • Anticonvulsant : Preliminary studies suggest potential in seizure management.
  • Anti-malarial : Certain compounds exhibit activity against malaria parasites.

The mechanism behind the antibacterial activity of triazolo[4,3-a]pyrazine derivatives is believed to involve interactions with bacterial DNA gyrase. The protonated amines or nitrogen heterocycles can form π-cation interactions with amino acid carbonyl groups in the enzyme, enhancing their inhibitory effects on bacterial growth .

Case Studies

A notable study involved the synthesis of various triazolo[4,3-a]pyrazine derivatives where the structure–activity relationship was explored. The results indicated that substituents at specific positions on the pyrazine ring significantly influenced antibacterial potency. Compounds with longer alkyl chains exhibited superior activity compared to those with aromatic groups due to increased lipophilicity and cell permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Biological Activity (IC₅₀/EC₅₀) Key References
8-{3-[(2-Fluorobenzyl)Amino]Pyrrolidin-1-yl}[1,2,4]Triazolo[4,3-a]Pyrazin-3(2H)-one Triazolo[4,3-a]pyrazin-3-one 8-pyrrolidinyl (3-[(2-fluorobenzyl)amino]) Not reported
8-(Piperidin-1-ylsulfonyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3(2H)-one (12a) Triazolo[4,3-a]pyridin-3-one 8-piperidinylsulfonyl Antimalarial: IC₅₀ = 4.98 µM
2-(3,5-Difluorobenzyl)-8-(Piperidin-1-ylsulfonyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3(2H)-one (13c) Triazolo[4,3-a]pyridin-3-one 3,5-difluorobenzyl; 8-piperidinylsulfonyl Antimalarial: IC₅₀ = 2.24 µM
8-(4-Aminopiperidin-1-yl)[1,2,4]Triazolo[4,3-a]Pyrazin-3(2H)-one Triazolo[4,3-a]pyrazin-3-one 8-piperidinyl (4-amino) Adenosine receptor ligand (A₁/A₂ₐ)
7-(2-Fluorobenzyl)-2-(2-Methoxyethyl)-6,7-Dihydro[1,2,4]Triazolo[4,3-a]Pyrazine-3,8(2H,5H)-Dione Triazolo[4,3-a]pyrazine-dione 2-fluorobenzyl; 2-methoxyethyl Not reported (structural analog)

Structural and Functional Insights

Core Modifications :

  • The triazolo[4,3-a]pyrazin-3-one core (target compound) differs from triazolo[4,3-a]pyridin-3-one derivatives (e.g., 12a, 13c) by replacing the pyridine ring with pyrazine. Pyrazine cores may enhance hydrogen-bonding interactions due to additional nitrogen atoms .
  • Sulfonamide-containing analogs (e.g., 12a) exhibit strong antimalarial activity, likely due to sulfonamide-mediated enzyme inhibition (e.g., falcipain-2) . The target compound lacks this group, suggesting divergent mechanisms.

Substituent Effects: The 2-fluorobenzyl group in the target compound is structurally analogous to the 3,5-difluorobenzyl group in 13c. Fluorine atoms improve metabolic stability and membrane permeability . Pyrrolidine vs.

Biological Activity Trends: Sulfonamide derivatives (e.g., 12a, 13c) show potent antimalarial activity, while 8-amino-piperidinyl triazolopyrazines (e.g., ) target adenosine receptors. The absence of sulfonamide or adenine-like groups in the target compound suggests unexplored therapeutic niches.

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